Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate
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Overview
Description
Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in organic synthesis and potential uses in various scientific fields. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate amine and a carbonyl compound under controlled conditions. For instance, the reaction of diethyl phosphite with ethylamine and acetone can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate include:
- Diethyl phosphonate
- Diethyl (1-diazo-2-oxopropyl)phosphonate
- Diethyl (1-hydroxyethyl)phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an ethylamino group and a phosphonate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
73473-50-4 |
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Molecular Formula |
C9H20NO4P |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-N-ethylpropanamide |
InChI |
InChI=1S/C9H20NO4P/c1-5-10-9(11)8(4)15(12,13-6-2)14-7-3/h8H,5-7H2,1-4H3,(H,10,11) |
InChI Key |
RSHJJALAHGKIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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